Benzenecarbothioic acid, 4-chloro-
Description
Benzenecarbothioic acid, 4-chloro- (IUPAC name: 4-chlorobenzenecarbothioic acid), is a sulfur-containing aromatic compound with the molecular formula C₇H₅ClOS (calculated molecular weight: 172.63 g/mol). Structurally, it features a thioic acid group (-COSH) substituted at the para position of a benzene ring with a chlorine atom. This compound serves as a precursor for various esters and derivatives, such as:
- O-methyl ester (CAS 5925-49-5, C₈H₇ClOS, MW 186)
- S-methyl ester (CAS 5925-67-7, C₈H₇ClOS, MW 186) .
- S-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl] ester (CAS 876602-68-5, C₁₅H₈Cl₂N₂O₂S, MW 351.21) .
These derivatives are significant in agrochemical and pharmaceutical research due to their reactive thioester groups and halogenated aromatic backbone.
Properties
CAS No. |
31143-03-0 |
|---|---|
Molecular Formula |
C7H5ClOS |
Molecular Weight |
172.63 g/mol |
IUPAC Name |
4-chlorobenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H5ClOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
LBVWMBBKFFQMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)S)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoic Acid Derivatives
4-Chlorobenzoic Acid (CAS 74-11-3, C₇H₅ClO₂, MW 156.57 g/mol) :
- Structural Difference : Replaces the thioic acid (-COSH) with a carboxylic acid (-COOH).
- Impact on Properties :
- Higher acidity (pKa ~2.8 for carboxylic acid vs. ~4.5 for thioic acid due to weaker S-H bond dissociation).
- Greater solubility in polar solvents compared to thioic acid derivatives.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Benzenecarbothioic acid, 4-chloro- | C₇H₅ClOS | 172.63 | N/A | -COSH |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 74-11-3 | -COOH |
Thiophenol Derivatives
4-Chlorobenzenethiol (CAS 106-54-7, C₆H₅ClS, MW 144.62 g/mol) :
- Structural Difference : Replaces the thioic acid with a thiol (-SH) group.
- Impact on Reactivity: Thiols are more nucleophilic but less acidic (pKa ~6.5 vs. ~4.5 for thioic acids). Thiophenols are prone to oxidation, forming disulfides, whereas thioic acids undergo esterification or hydrolysis.
Other Benzenecarbothioic Acid Derivatives
Q & A
Q. What are the common synthetic routes for preparing 4-chlorobenzenecarbothioic acid derivatives, and what purification methods are recommended?
- Methodological Answer : Synthesis often involves esterification of the parent acid. For example, O-methyl and S-methyl esters (e.g., Benzenecarbothioic acid, 4-chloro-, O-methyl ester) can be synthesized via nucleophilic substitution using methanol or methyl halides under controlled pH . Purification typically employs recrystallization from ethanol or column chromatography, with purity verified via melting point analysis and HPLC. For intermediates like 4-chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid, stepwise alkylation and acylation are used, followed by acid-base extraction .
Q. How can researchers characterize the purity and structural integrity of 4-chlorobenzenecarbothioic acid compounds?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What are the key thermodynamic properties of 4-chlorobenzoyl chloride derivatives relevant to reaction design?
- Methodological Answer : Thermodynamic stability impacts hydrolysis and acylation efficiency. For 4-chlorobenzoyl chloride:
Q. How does substituent position (e.g., para vs. ortho) affect the reactivity of chlorinated benzoic acid derivatives?
- Methodological Answer : Para-substituted derivatives exhibit lower steric hindrance, enhancing nucleophilic substitution rates. Compare with 3,5-dichloro-4-hydroxybenzoic acid, where electron-withdrawing groups reduce carboxylate acidity . Experimental validation involves kinetic studies (e.g., monitoring hydrolysis via UV-Vis) and computational modeling (DFT for charge distribution).
Q. What safety considerations are critical when handling 4-chlorobenzenecarbothioic acid derivatives?
- Methodological Answer :
- Ventilation : Required due to volatility (e.g., benzoyl chloride derivatives release HCl fumes) .
- PPE : Acid-resistant gloves and goggles, as per SDS guidelines for UN1736-classified compounds .
- Storage : Anhydrous, inert atmosphere (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How should researchers address discrepancies in reported thermodynamic data for 4-chlorobenzoyl chloride derivatives?
- Methodological Answer : Contradictions in ΔfH° values (e.g., -191.7 vs. -190.9 kJ/mol ) arise from calibration differences. Resolve by:
Replicating experiments under standardized conditions (same calorimeter model, purity >99%).
Cross-validating with gas-phase ion energetics data (e.g., NIST subscription tools ).
Applying error propagation models to reconcile uncertainties.
Q. What strategies optimize the synthesis of 4-chlorobenzenecarbothioic acid esters to minimize by-products?
- Methodological Answer :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Solvent Optimization : Anhydrous THF minimizes hydrolysis side reactions .
- Real-Time Monitoring : In-situ FTIR to track thiocarbonyl (C=S) peak intensity (≈1200 cm⁻¹) .
Q. How can computational chemistry predict the bioactivity of 4-chlorobenzenecarbothioic acid analogs?
- Methodological Answer :
Q. What experimental designs resolve conflicting spectral interpretations of 4-chloro-substituted aromatic compounds?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons):
2D NMR (COSY, HSQC) to assign coupling patterns.
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting .
Crystallography : Single-crystal X-ray for definitive structural confirmation (e.g., 4-chlorophthalic acid ).
Q. How do steric and electronic effects influence the regioselectivity of 4-chlorobenzenecarbothioic acid in electrophilic substitutions?
- Methodological Answer :
- Steric Maps : Generate using Molinspiration to identify hindered positions .
- Hammett Constants : σ⁺ values predict directing effects (e.g., -Cl is meta-directing but deactivating).
- Competition Experiments : Compare nitration outcomes (HNO₃/H₂SO₄) with 4-chloro vs. unsubstituted analogs .
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